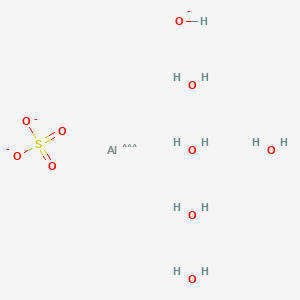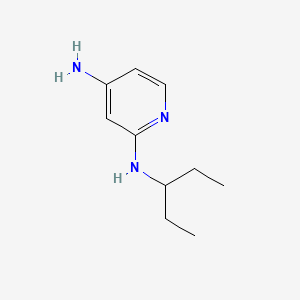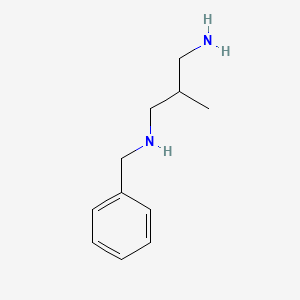
N-Benzyl-2-methyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-methyl-1,3-propanediamine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.28 . It is also known by other names such as 3-Benzylamino-2-methylpropylamine and N-(3-Amino-2-methylpropyl)benzylamine .
Molecular Structure Analysis
The molecular structure of N-Benzyl-2-methyl-1,3-propanediamine consists of a benzyl group attached to a 2-methyl-1,3-propanediamine . The exact structure can be represented by the InChI string: InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10 .Physical And Chemical Properties Analysis
N-Benzyl-2-methyl-1,3-propanediamine is a substance used for laboratory research purposes . While specific physical and chemical properties were not found, similar compounds like N-Methyl-1,3-propanediamine have a molecular weight of 88.1515 .Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
N-Benzyl-2-methyl-1,3-propanediamine is potentially relevant in the downstream processing of biologically produced diols, such as 1,3-propanediol, which is crucial for industrial applications. The separation and purification of such diols from fermentation broths are significant in microbial production, impacting the overall cost. Advanced separation technologies, including aqueous two-phase extraction and membrane filtration, are highlighted for their potential in improving yield, purity, and reducing energy consumption in the production of biologically derived diols (Xiu & Zeng, 2008).
Supramolecular Chemistry Applications
The compound is structurally related to benzene-1,3,5-tricarboxamide derivatives, which play a significant role in supramolecular chemistry. These derivatives are versatile building blocks used in nanotechnology, polymer processing, and biomedical applications, thanks to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. This self-assembly is stabilized by threefold hydrogen bonding, showcasing the potential of similar compounds in creating novel materials and devices (Cantekin, de Greef, & Palmans, 2012).
Environmental and Toxicological Studies
Research on alkyl diamines, which share structural similarities with N-Benzyl-2-methyl-1,3-propanediamine, reveals insights into their environmental behavior and toxicological effects. These studies provide a basis for understanding the potential impacts of N-Benzyl-2-methyl-1,3-propanediamine on health and the environment, underscoring the importance of careful management and regulatory oversight of chemicals (Kennedy, 2007).
Synthesis and Applications in Organic Chemistry
The broader category of chemicals to which N-Benzyl-2-methyl-1,3-propanediamine belongs, including compounds like methyl-2-formyl benzoate, are critical in organic synthesis due to their pharmacological activities. Such compounds serve as bioactive precursors in the synthesis of antifungal, antihypertensive, anticancer, and antiviral agents. This underscores the role of N-Benzyl-2-methyl-1,3-propanediamine as a potential precursor in the development of new pharmaceuticals, demonstrating its importance in synthetic chemistry and drug development (Farooq & Ngaini, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-benzyl-2-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICFCTFKNQIVMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659745 |
Source


|
| Record name | N~1~-Benzyl-2-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-methyl-1,3-propanediamine | |
CAS RN |
1250405-19-6 |
Source


|
| Record name | N~1~-Benzyl-2-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2-methyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

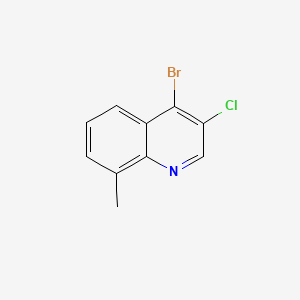



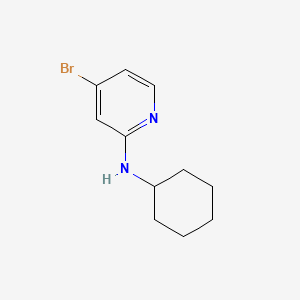

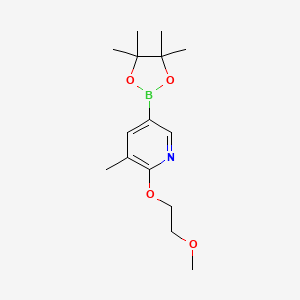




![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
